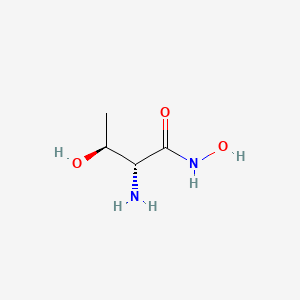![molecular formula C13H10O2 B1602637 2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 400746-69-2](/img/structure/B1602637.png)
2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde
Vue d'ensemble
Description
2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde, also known as salicylaldehyde biphenyl, is an organic compound with the molecular formula C13H10O2. It is a yellow solid with a sweet odor and is commonly used as a starting material in the synthesis of various compounds.
Applications De Recherche Scientifique
Schiff Bases and Metal Complexes
2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde is a key predecessor in the development of Schiff bases and their metal complexes. These Schiff bases, derived from 2-hydroxynaphthalene-1-carbaldehyde, have significant implications in the creation of commercially useful compounds. They are highly functionalized aromatic rings often utilized as precursors for various chemicals, including fluorescent chemosensors, due to their intramolecular charge transfer properties (K. Maher, 2018).
Fluorescent Probe Development
This compound plays a crucial role in the synthesis of fluorescent probes. For instance, a fluorescence probe was designed and synthesized using a similar biphenyl compound, demonstrating high selectivity and sensitivity towards homocysteine, a biologically significant amino acid. This probe, with its unique intramolecular charge transfer and aggregation-induced emission enhancement performances, holds potential for studying effects in biological systems (Yicheng Chu et al., 2019).
Synthetic and Structural Chemistry
2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde is also integral in synthetic chemistry, aiding in the creation of complex molecules and intermediates. Its role in forming hexahydrobenzo[a]acridin-11-ones and azaindeno[1,2-b]phenanthren-12-ones demonstrates its versatility in synthesizing structurally diverse compounds, which can have various applications, including in material science and pharmaceuticals (N. Kozlov et al., 2006).
Crystallography and Spectroscopy
In crystallography and spectroscopy, derivatives of 2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde have been studied for their structural and spectroscopic properties. These studies have enhanced understanding of intramolecular and intermolecular interactions, contributing to broader knowledge in chemical and material sciences (Kew-Yu Chen, 2016).
Mécanisme D'action
Target of Action
Similar compounds such as chalcones and benzimidazoles have shown a wide range of biological activities, including antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties . Therefore, it’s plausible that 3-(2-Hydroxyphenyl)benzaldehyde may interact with similar targets.
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 3-(2-Hydroxyphenyl)benzaldehyde may interact with its targets through similar chemical reactions.
Biochemical Pathways
The biosynthesis of phenolic compounds like 3-(2-Hydroxyphenyl)benzaldehyde involves the shikimate and phenylpropanoid pathways . In one pathway, t-cinnamic acid is hydrated to produce 3-hydroxy-3-phenylpropionic acid (HPP), which is converted to benzaldehyde by a lyase by removing its acetate moiety. Then, a cytosolic aldehyde oxidase (AAO) converts benzaldehyde to benzoic acid .
Pharmacokinetics
Similar compounds such as chalcones have shown a wide range of pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity . Changing the structure by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that 3-(2-hydroxyphenyl)benzaldehyde may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Hydroxyphenyl)benzaldehyde. For instance, the metabolic pathways of primary metabolites in plant foods are linked with metabolic pathways of secondary metabolites like 3-(2-Hydroxyphenyl)benzaldehyde . The profile of secondary metabolites differs between plant species and growing conditions .
Propriétés
IUPAC Name |
3-(2-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJNWQOCHOWIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589677 | |
| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400746-69-2 | |
| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine](/img/structure/B1602558.png)









![2-[(1-Methylpiperidin-4-yl)oxy]aniline](/img/structure/B1602576.png)